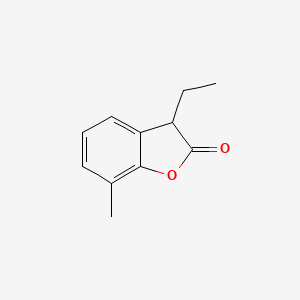

3-Ethyl-7-methyl-1-benzofuran-2(3H)-one

Description

Significance of the Benzofuranone Scaffold in Heterocyclic Chemistry

The benzofuranone scaffold, a fusion of a benzene (B151609) ring and a furanone ring, is a key structural motif in a multitude of natural products and synthetic compounds. matrixscientific.com This framework's importance is underscored by the diverse biological activities exhibited by its derivatives, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The inherent reactivity and structural rigidity of the benzofuranone core make it an attractive template for the design of new therapeutic agents.

Medicinal chemists are particularly drawn to the benzofuranone scaffold due to its ability to serve as a versatile building block. The functionalization at various positions on the bicyclic system allows for the fine-tuning of physicochemical properties and biological targets. The development of efficient synthetic methodologies to access substituted benzofuranones is an active area of research, highlighting the ongoing importance of this heterocyclic system.

Structural Features and Core Research Relevance of 3-Ethyl-7-methyl-1-benzofuran-2(3H)-one

While direct and extensive research on this compound is limited in publicly available literature, an understanding of its structural features and potential research relevance can be extrapolated from studies on closely related analogues. The structure features a benzofuran-2(3H)-one core, substituted with an ethyl group at the 3-position and a methyl group at the 7-position.

The presence of a chiral center at the C3 position, bearing an ethyl group, introduces three-dimensionality to the otherwise planar benzofuranone system. This stereocenter can significantly influence the compound's interaction with biological macromolecules. The methyl group on the aromatic ring at the 7-position can impact the electronic properties and lipophilicity of the molecule, which in turn can affect its metabolic stability and pharmacokinetic profile.

Research into structurally similar compounds, such as various substituted benzofuran-2(3H)-ones, provides insights into the potential areas of investigation for this compound. For instance, studies on related benzofuranone derivatives have explored their utility as intermediates in the synthesis of more complex molecules and have evaluated their biological activities.

Below are data tables for structurally related benzofuranone compounds, which can serve as a reference for predicting the physicochemical properties and spectral characteristics of this compound.

Table 1: Physicochemical Properties of Related Benzofuranone Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzofuran-2(3H)-one | 553-86-6 | C₈H₆O₂ | 134.13 |

| 3-Methylbenzofuran-2(3H)-one | 32267-71-3 | C₉H₈O₂ | 148.16 |

| 3-Ethylhexahydro-3H-benzofuran-2-one | 54491-17-7 | C₁₀H₁₆O₂ | 168.23 |

Table 2: Spectroscopic Data for a Related Benzofuranone Derivative

| Compound | Spectroscopic Data |

| 7-Methylbenzofuran-2(3H)-one | ¹H NMR (CDCl₃, 700 MHz): δ 7.11 (d, J = 7.7 Hz, 1H), 7.09 (d, J = 7.7 Hz, 1H), 7.05 (t, J = 7.7 Hz, 1H), 3.74 (s, 2H), 2.54 (s, 3H) |

| ¹³C NMR (CDCl₃, 176 MHz): δ 174.5, 153.3, 130.3, 125.0, 123.7, 122.7, 122.0, 33.5, 16.2 | |

| HRMS (ESI): m/z calculated for C₉H₉O₂ [M+H]⁺ 149.0603, found 149.0608 |

*Data for 7-Methylbenzofuran-2(3H)-one is sourced from research by Beaudry and colleagues (2021).

The core research relevance of this compound likely lies in its potential as a novel scaffold for the development of bioactive compounds. The specific substitution pattern may confer unique biological activities or improved pharmacological properties compared to other benzofuranone derivatives. Further synthetic and screening efforts are necessary to fully elucidate the scientific contributions of this particular molecule.

Structure

3D Structure

Properties

CAS No. |

175092-79-2 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-ethyl-7-methyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C11H12O2/c1-3-8-9-6-4-5-7(2)10(9)13-11(8)12/h4-6,8H,3H2,1-2H3 |

InChI Key |

NVHIDGBZQNUGRG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=CC=CC(=C2OC1=O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Elucidation of Transformations Involving 3 Ethyl 7 Methyl 1 Benzofuran 2 3h One Derivatives

Mechanistic Studies of Benzofuranone Formation Pathways

The synthesis of the benzofuran-2(3H)-one core, such as that in 3-ethyl-7-methyl-1-benzofuran-2(3H)-one, can be achieved through various strategic cyclizations. These methods often involve the formation of a key C-O bond to construct the lactone ring, starting from appropriately substituted phenolic precursors. Catalysis, whether by transition metals, acids, or bases, plays a pivotal role in these transformations.

The formation of benzofuranones frequently proceeds through multi-step sequences involving distinct intermediates and catalytic cycles. A prevalent strategy involves the reaction of phenols with alkynes or their equivalents, mediated by a catalyst.

Catalytic Systems and Intermediates:

Copper and Palladium Catalysis: Copper and palladium catalysts are widely used for the synthesis of benzofurans and their derivatives. rsc.orgrsc.orgnih.gov For instance, the copper-mediated oxidative annulation of phenols and unactivated internal alkynes proceeds through a proposed mechanism involving a reversible electrophilic carbocupration of the phenol (B47542), followed by alkyne insertion and subsequent cyclization. rsc.org Similarly, palladium-catalyzed intramolecular cyclization of (Z)-2-bromovinyl phenyl ethers, formed from the addition of phenols to bromoalkynes, affords 2-substituted benzofurans. organic-chemistry.org

Rhodium Catalysis: Rhodium catalysts are effective for the cyclization of o-alkynylphenols. nih.gov Rhodium(III)-catalyzed oxidative C-H/N-H activation and annulation sequences have also been developed, for example, in the synthesis of 1,2-benzothiazines from sulfoximines and alkynes, which proceeds via a rhodacycle intermediate. nih.gov

Acid and Base Catalysis: Acid-catalyzed dehydrative substitution of 3-hydroxy-3-phenylbenzofuran-2(3H)-ones with nucleophiles has been shown to proceed via a phenolic-hydroxyester intermediate before relactonization. rsc.org Base-promoted reactions are also common. A one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones utilizes a cesium carbonate-promoted cascade involving an initial Michael addition to form a tri-substituted acetic acid ethyl ester intermediate, which then undergoes intramolecular lactonization. royalsocietypublishing.org

A specific and highly relevant pathway is the regioselective synthesis of 7-methylbenzofuran-2(3H)-one via a Diels-Alder-based cascade. oregonstate.edu This reaction between a 3-hydroxy-2-pyrone and a nitroalkene bearing an ester group demonstrates excellent regiochemical control. The proposed mechanism involves an initial Diels-Alder cycloaddition, followed by the elimination of nitrous acid and a retro-cycloaddition to yield a phenol intermediate bearing a tethered ester. oregonstate.edu This intermediate then undergoes a final acid-catalyzed intramolecular cyclization (lactonization) to form the benzofuranone ring.

The optimization of this specific reaction highlights the interplay of different catalytic species. While a Lewis acid like AlCl₃ promotes the initial cascade, a protic acid like trifluoroacetic acid (TFA) is crucial for the efficient final ring closure of the phenolic intermediate to the benzofuranone. oregonstate.edu

Table 1: Optimization of 7-methylbenzofuran-2(3H)-one Synthesis

| Entry | Lewis Acid (mol %) | Protic Acid (mol %) | Temp (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (10) | - | 100 | 16 | 10 |

| 2 | AlCl₃ (10) | - | 120 | 16 | 25 |

| 3 | AlCl₃ (10) | TFA (20) | 100 | 16 | 60 |

| 4 | AlCl₃ (10) | TFA (20) | 80 | 20 | 62 |

| 5 | AlCl₃ (10) | TFA (20) | 120 | 4 | 70 |

| 6 | B(OH)₃ (10) | TFA (20) | 120 | 4 | 55 |

| 7 | Al(OiPr)₃ (10) | TFA (20) | 120 | 4 | 48 |

| 8 | AlCl₃ (10) | TsOH (20) | 120 | 4 | 65 |

This table is based on data presented for the synthesis of benzofuran-2(3H)-one (24) in the source literature, illustrating the general conditions applicable to substituted analogues like the 7-methyl derivative. oregonstate.edu

While extensive experimental work has elucidated many mechanistic pathways, detailed computational studies on the transition states and reaction energetics for the formation of this compound are not widely available. However, theoretical calculations have been performed for related transformations of the benzofuranone core.

For instance, in the transition-metal-free synthesis of 2-hydroxybenzophenones, which involves a skeletal clipping of a 3-benzofuranone starting material, theoretical calculations were conducted on the key transition states of the reaction cascade. rsc.org These studies provide insight into the feasibility of the proposed annulation, ring clipping, and benzannulation steps under mild conditions. Such computational approaches are invaluable for rationalizing observed reactivity and for the future design of more efficient synthetic routes. For Sₙ1 reactions, the formation of a carbocation intermediate means the nucleophile can attack from either side, often leading to a racemic mixture of products if the electrophilic carbon is chiral. uky.edu

Functional Group Transformations and Derivatization Strategies

Once the this compound scaffold is formed, it can be further modified through various functional group transformations. These derivatizations are key to creating analogues for structure-activity relationship studies.

The benzofuranone core possesses multiple sites for both electrophilic and nucleophilic attack.

Electrophilic Substitution: The benzene (B151609) ring of the benzofuranone is susceptible to electrophilic aromatic substitution. For example, the bromination of derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone using N-bromosuccinimide (NBS) in carbon tetrachloride has been reported to introduce bromine atoms into the benzene ring. mdpi.comnih.gov The position of substitution is directed by the existing substituents on the ring. Furthermore, the methyl group at the C7 position could potentially be a site for radical substitution.

Nucleophilic Addition: The carbonyl group of the lactone is a classic electrophilic site for nucleophilic attack. More interestingly, the C3 position can be deprotonated to form an enolate, which can then act as a nucleophile. A highly enantioselective Michael addition of 3-substituted benzofuran-2(3H)-ones to chalcones has been achieved using a chiral bifunctional thiourea (B124793) catalyst, yielding products with adjacent quaternary-tertiary stereocenters. researchgate.net Additionally, a metal-free, acid-mediated dehydrative substitution of 3-hydroxy-3-arylbenzofuran-2(3H)-ones with various nucleophiles like electron-rich arenes, alcohols, and thiols has been developed, showcasing the versatility of the C3 position for forming new C-C, C-O, and C-S bonds. rsc.org An efficient amination of 3-substituted benzofuran-2(3H)-ones has also been developed, proceeding through a proposed single-electron-transfer mechanism. nih.gov

The stability of the lactone ring allows for controlled ring-opening and closing reactions, providing access to different molecular scaffolds.

Ring-Opening: The lactone can be opened under basic or acidic conditions via hydrolysis to yield the corresponding (2-hydroxy-3-methylphenyl)acetic acid derivative. A more complex ring-opening has been demonstrated in the synthesis of highly substituted 2-hydroxybenzophenones from 3-benzofuranones. rsc.org This transformation proceeds through a "skeletal clipping" mechanism involving annulation and subsequent ring-opening under mild, transition-metal-free conditions. rsc.org

Ring-Closing: Ring-closing, or lactonization, is the final and key step in many synthetic routes to benzofuran-2(3H)-ones. As previously discussed, the cyclization of phenolic intermediates, such as those derived from the reaction of 3-hydroxy-2-pyrones and nitroalkenes, is typically promoted by acid. oregonstate.edu Similarly, the intramolecular cyclization of N-substituted (ortho-hydroxy)aryl glycine (B1666218) ester derivatives to form 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones is a critical ring-forming step, in this case promoted by a base like cesium carbonate. royalsocietypublishing.org These ring-closing reactions are fundamental to constructing the heterocyclic core.

Control of Selectivity in Chemical Reactions

Achieving selectivity—be it chemo-, regio-, or stereoselectivity—is a paramount goal in the synthesis of complex molecules like derivatives of this compound.

Regioselectivity: The regioselectivity of benzofuranone formation is often dictated by the substitution pattern of the starting materials. In the synthesis from substituted phenols, cyclization typically occurs at the less sterically hindered ortho position. oregonstate.edu The Diels-Alder based strategy for forming the benzofuranone core offers a high degree of regiochemical control, allowing for programmable substitution patterns. oregonstate.edu

Chemoselectivity and Catalyst Control: The choice of catalyst can be used to direct a reaction towards a specific product from a common set of starting materials. An elegant example is the N-Heterocyclic Carbene (NHC)-catalyzed three-component reaction of aldehydes and benzofuran-3-ones. By switching the NHC catalyst, the reaction pathway can be diverted from an intermolecular to an intramolecular domino sequence, leading to the formation of structurally distinct spirobenzofuran-3-one derivatives. nih.gov

Diastereoselectivity and Enantioselectivity: Creating specific stereocenters, particularly at the C3 position, is a significant challenge. The development of asymmetric catalysis has provided powerful solutions. For instance, the Michael addition of 3-substituted benzofuran-2(3H)-ones to chalcones, catalyzed by a chiral thiourea, proceeds with excellent enantioselectivity, allowing for the synthesis of chiral 3,3'-disubstituted benzofuran-2(3H)-ones. researchgate.net

Furthermore, reaction conditions can be tuned to selectively produce different isomers. In one study, the transformation of 2,3-dihydrobenzofuran (B1216630) intermediates, derived from 2-hydroxychalcones, could be selectively directed. nih.gov Using basic or weakly acidic conditions yielded 3-acylbenzofurans, whereas using a strong acid in a specific solvent like (CF₃)₂CHOH selectively produced 3-formylbenzofurans. nih.gov This demonstrates that careful control over the reaction environment is key to achieving chemical selectivity.

Chemoselectivity and Regioselectivity Studies

The chemical reactivity of this compound and its derivatives is significantly influenced by the inherent functionalities of the molecule: the lactone, the aromatic ring, and the stereocenter at the C3 position. Understanding the chemoselectivity and regioselectivity of reactions involving this scaffold is crucial for the targeted synthesis of complex molecules.

A key strategy for the regioselective preparation of substituted benzofuranones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This method allows for a high degree of control over the substitution pattern on the resulting benzofuranone. oregonstate.edu The reaction proceeds through a Diels-Alder cycloaddition, followed by the elimination of nitrous acid and a retro-cycloaddition to form a phenol intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the benzofuranone. oregonstate.edu The regioselectivity of the initial Diels-Alder reaction is high, ensuring a predictable substitution pattern on the final product. oregonstate.edu For instance, when both ortho positions on a precursor are unsubstituted, the cyclization typically favors the sterically less-hindered product. oregonstate.edu However, in cases where steric factors are not dominant, mixtures of regioisomers can be formed. oregonstate.edu

Another approach to control selectivity is through a one-pot domino synthesis involving a Michael addition and lactonization cascade. royalsocietypublishing.org This method has been used to synthesize 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org In this process, a precursor like (ortho-hydroxyl)phenyl acetic acid ethyl ester first undergoes a Michael addition with an activated alkene, such as methyl acrylate, to form an intermediate. This intermediate then undergoes an intramolecular lactonization to produce the 3,3-disubstituted benzofuran-2(3H)-one with high yields. royalsocietypublishing.org The chemoselectivity is demonstrated by the sequential nature of the Michael addition followed by lactonization, avoiding competing side reactions.

The regioselectivity in reactions on the benzofuran (B130515) ring system itself has also been studied. For example, electrophilic substitution reactions, such as nitration, can be directed to specific positions. Benzo[b]furan can undergo regioselective nitration to yield 2-nitrobenzo[b]furan. researchgate.net Furthermore, the C2 proton of benzo[b]furan can be regioselectively metallated, and the resulting species can react with various electrophiles. researchgate.net While these examples are on the parent benzo[b]furan, the principles of electronic and steric control apply to substituted derivatives like this compound. The substituents on the aromatic ring of the 3-ethyl-7-methyl derivative would further direct the regiochemical outcome of electrophilic aromatic substitution reactions.

Table 1: Regioselective Synthesis of Benzofuranone Derivatives

| Precursors | Reagents & Conditions | Product(s) | Yield | Regioselectivity Outcome | Reference |

|---|---|---|---|---|---|

| 3-Hydroxy-4-methyl-2H-pyran-2-one and methyl 3-nitrobut-3-enoate | Heated to 120 °C for 10 h | 7-methylbenzofuran-2(3H)-one | 58% | High regioselectivity for the 7-methyl isomer. | oregonstate.edu |

| Substituted Phenol (5) | Intramolecular Friedel-Crafts type condensation | 6-substituted benzofuranone (6) | - | Single regioisomer formed due to only one available ortho site. | oregonstate.edu |

| Substituted Phenol (7) | Cyclization | 3,6-disubstituted benzofuran (8) | - | Favors the sterically less-hindered product; 3,4-disubstituted congener (9) is not observed. | oregonstate.edu |

| Substituted Phenol (10) | Cyclization | Mixture of 11 and 12 | - | Forms a mixture of regioisomers (53:37 ratio) when steric preference is weak. | oregonstate.edu |

| (ortho-hydroxyl)phenyl acetic acid ethyl ester (7) and methyl acrylate | Michael addition followed by intramolecular lactonization | 3,3-disubstituted 2-coumaranone (B42568) (9a,b) | High | Selective formation of the 3,3-disubstituted product via a cascade reaction. | royalsocietypublishing.org |

Stereoselectivity and Enantioselective Synthesis

The C3 position of this compound is a chiral center, making the stereoselective synthesis of its derivatives a significant area of research. The development of methods to control the stereochemistry at this position is crucial for accessing specific stereoisomers, which may exhibit different biological activities.

One study has shown that in the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, the reaction temperature and time have a notable impact on the stereoselectivity. royalsocietypublishing.org When the reaction was conducted overnight at 30°C, a diastereomeric excess of 41.3% was achieved for the product. royalsocietypublishing.org Importantly, the two diastereoisomers could be separated using silica (B1680970) gel chromatography, providing a practical method for preparing chiral 3-N-substituted benzofuran-2(3H)-ones. royalsocietypublishing.org This demonstrates that even with moderate diastereoselectivity, access to stereopure compounds is feasible through purification.

The synthesis of derivatives often involves the introduction of substituents at the C3 position, and controlling the stereochemical outcome of these reactions is a key challenge. Research into the synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives has led to the preparation of various new compounds, although the primary focus of these studies was on their biological evaluation rather than a detailed investigation of stereoselectivity. mdpi.comnih.gov However, the synthesis of these molecules, which possess a chiral center, inherently involves stereochemical considerations.

Table 2: Influence of Reaction Conditions on Stereoselectivity

| Reaction | Conditions | Diastereomeric Excess (de) | Outcome | Reference |

|---|---|---|---|---|

| Synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones | Overnight at 30°C | 41.3% | Two diastereoisomers were successfully isolated by silica gel chromatography. | royalsocietypublishing.org |

Structure Reactivity Relationship Srr Investigations in Benzofuranone Systems

Systematic Structural Modifications of the 3-Ethyl-7-methyl-1-benzofuran-2(3H)-one Scaffold

The synthesis of the 1-benzofuran-2(3H)-one core and its derivatives can be achieved through various synthetic strategies, allowing for the systematic placement of different functional groups on the bicyclic framework. A common and classical approach involves the intramolecular cyclization of α-phenoxycarbonyl compounds, which can be directed by the substitution pattern on the aromatic ring. rsc.org For instance, in cases where one ortho position relative to the oxygen is blocked, the cyclization proceeds with high regioselectivity. rsc.org

Modern synthetic methods have further expanded the toolkit for creating substituted benzofuranones. One such method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which allows for the programmable and regioselective synthesis of highly substituted benzofuranones. rsc.orgoregonstate.edu This strategy has been successfully employed to synthesize derivatives like 7-methyl-1-benzofuran-2(3H)-one . rsc.orgoregonstate.edu The introduction of substituents at the 3-position, such as the ethyl group in the title compound, can be accomplished through various means, including the alkylation of a pre-formed benzofuranone enolate or through cascade reactions. A one-pot domino synthesis utilizing a Michael addition followed by lactonization has been reported for the preparation of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, highlighting a pathway to introduce substituents at the C3 position.

The synthesis of the specific scaffold, This compound , would likely involve a multi-step sequence, potentially starting from a substituted phenol (B47542). The following table outlines a hypothetical synthetic approach based on established methodologies for related compounds.

| Step | Reaction | Starting Material | Reagent | Product | Purpose |

| 1 | Friedel-Crafts Acylation | m-cresol | Acetyl chloride, AlCl₃ | 2-Hydroxy-4-methylacetophenone | Introduction of the acetyl group necessary for forming the heterocyclic ring. |

| 2 | Williamson Ether Synthesis | 2-Hydroxy-4-methylacetophenone | Ethyl bromoacetate | Ethyl 2-(2-acetyl-5-methylphenoxy)acetate | Formation of the ether linkage. |

| 3 | Intramolecular Cyclization/Reduction | Ethyl 2-(2-acetyl-5-methylphenoxy)acetate | NaBH₄, then acid catalyst | 7-methyl-1-benzofuran-2(3H)-one | Formation of the lactone ring. |

| 4 | Alkylation | 7-methyl-1-benzofuran-2(3H)-one | LDA, then Ethyl iodide | This compound | Introduction of the ethyl group at the 3-position. |

This table represents a plausible synthetic route and is for illustrative purposes.

Influence of Substituent Effects on Reactivity and Stability

The reactivity and stability of the This compound molecule are significantly influenced by the electronic and steric nature of its substituents: the ethyl group at the C3 position and the methyl group on the aromatic ring at C7.

The ethyl group at the 3-position, which is a chiral center, introduces steric bulk adjacent to the carbonyl group of the lactone. This steric hindrance can influence the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions at this site. Furthermore, the acidity of the proton at the 3-position is a key factor in its reactivity, as its removal leads to the formation of an enolate that can participate in various reactions. The presence of the ethyl group, compared to a smaller methyl group or a hydrogen atom, will have a distinct impact on the stereochemical outcome of reactions involving the C3 position.

The following table provides a comparative overview of the expected effects of different substituents on the reactivity of the benzofuranone core, based on general principles of organic chemistry.

| Substituent Position | Substituent | Electronic Effect | Steric Effect | Expected Impact on Reactivity |

| 7 | -CH₃ (Methyl) | Electron-donating (inductive) | Minor | Activates the aromatic ring towards electrophilic substitution. |

| 3 | -CH₂CH₃ (Ethyl) | Electron-donating (inductive) | Moderate | Sterically hinders nucleophilic attack at the carbonyl. Influences stereoselectivity of reactions at C3. |

| 7 | -NO₂ (Nitro) | Electron-withdrawing (resonance and inductive) | Minor | Deactivates the aromatic ring towards electrophilic substitution. |

| 3 | -H (Hydrogen) | Neutral | Minimal | Less steric hindrance at the carbonyl compared to an ethyl group. |

Conformational Analysis and its Impact on Reaction Pathways

The three-dimensional conformation of This compound plays a crucial role in determining its reactivity and the stereochemical outcome of its reactions. The dihydrofuranone ring is not planar and can adopt an envelope or a twist conformation. The preferred conformation will seek to minimize steric interactions and torsional strain.

The ethyl group at the C3 position can exist in several staggered conformations, with rotation around the C3-C(ethyl) bond. The relative orientation of the ethyl group with respect to the rest of the molecule will have a significant impact on the accessibility of the C3 proton and the two faces of the enolate intermediate that can be formed. This, in turn, will dictate the stereoselectivity of electrophilic attack on the enolate.

For instance, in a reaction involving the deprotonation at C3 followed by the addition of an electrophile, the approach of the electrophile will be favored from the less sterically hindered face of the planar enolate. The initial conformation of the molecule can influence the transition state energy of this process.

The following table outlines key dihedral angles and their potential impact on the reaction pathways of This compound .

| Dihedral Angle | Description | Expected Conformation | Impact on Reaction Pathways |

| O1-C7a-C7-C(methyl) | Orientation of the 7-methyl group relative to the furanone ring | Likely to be close to 0° or 180° to maintain planarity with the aromatic system | Minimal direct impact on reactions at C3, but influences the electronic properties of the aromatic ring. |

| H-C3-C(ethyl)-H | Conformation of the ethyl group | Staggered conformations will be favored | Influences the steric environment around the C3 position, affecting the approach of reagents. |

| C7a-O1-C2-C3 | Puckering of the dihydrofuranone ring | Envelope or twist conformation | Determines the pseudo-axial/equatorial positioning of the C3 substituents, which affects their reactivity and the stereochemical outcome of reactions. |

Further research, particularly using computational modeling and advanced NMR techniques like NOESY, would be invaluable in elucidating the precise conformational landscape of this molecule and its direct influence on reaction mechanisms and stereoselectivity. mdpi.com

Advanced Spectroscopic and Spectrometric Methodologies for Structural Characterization of Novel Benzofuranone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Ethyl-7-methyl-1-benzofuran-2(3H)-one, a complete NMR analysis would provide unambiguous evidence of its structure.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (the number of protons of each type). The expected signals for this compound would include:

A triplet and a quartet for the ethyl group at the C3 position.

A singlet for the methyl group on the aromatic ring.

A multiplet for the proton at the chiral C3 position.

Distinct signals for the aromatic protons, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Key expected signals would include:

A signal for the carbonyl carbon (C=O) of the lactone ring, typically in the range of 170-180 ppm.

Signals for the aromatic carbons.

Signals for the aliphatic carbons of the ethyl group and the methyl group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy would be expected to show a strong absorption band characteristic of the lactone carbonyl group (C=O) stretching vibration, typically appearing in the range of 1750-1780 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C-O stretching vibrations. Studies on similar benzofuranone structures have utilized IR spectroscopy to confirm the presence of the carbonyl group. nih.gov

Raman Spectroscopy , being complementary to IR, would also provide information on the vibrational modes, particularly for the non-polar bonds and the aromatic ring system.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₂O₂).

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Expected fragmentation pathways for this molecule would involve the loss of the ethyl group, carbon monoxide, or other small neutral molecules, leading to characteristic fragment ions that can be used to piece together the molecular structure. HRMS data is a standard characterization technique reported for many benzofuranone derivatives. rsc.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzofuranone scaffold contains a chromophore that absorbs UV light. The spectrum would be expected to show absorption bands corresponding to π-π* and n-π* transitions of the aromatic ring and the carbonyl group. The position and intensity of these bands can be influenced by the substituents on the aromatic ring.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. A reversed-phase HPLC method could be developed to determine the purity of this compound. The retention time of the compound would be a characteristic property under specific chromatographic conditions. HPLC methods have been developed for the analysis of related benzofuranone compounds. sielc.com

Computational and Theoretical Chemistry Applications to 3 Ethyl 7 Methyl 1 Benzofuran 2 3h One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for predicting the electronic characteristics of molecules. For various benzofuran (B130515) derivatives, DFT methods have been successfully used to calculate a range of properties. physchemres.orgsci-hub.seresearchgate.net

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is critical for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory.

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density indicate the most probable sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are the most likely sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For analogous benzofuran structures, the HOMO-LUMO gap is often calculated to assess their relative stability and reactivity. nih.govresearchgate.netresearchgate.net These calculations help in understanding the charge transfer interactions within the molecule.

Table 1: Theoretical Parameters from Frontier Molecular Orbital Analysis (Note: The following data is illustrative for a generic benzofuranone derivative and not specific to 3-Ethyl-7-methyl-1-benzofuran-2(3H)-one, as such data is not available in the searched literature.)

| Parameter | Definition | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |

| ΔE (Gap) | ELUMO - EHOMO | Correlates with chemical reactivity and stability |

Prediction of Spectroscopic Parameters and Data Interpretation

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for the atoms in the molecule's optimized geometry. Comparing calculated shifts with experimental data is a standard method for structure verification. mdpi.com

IR Spectroscopy: Vibrational frequencies can be calculated to predict an infrared (IR) spectrum. This helps in identifying characteristic functional groups, such as the carbonyl (C=O) stretch in the lactone ring of a benzofuranone, which is typically a strong absorption.

Energetics and Thermodynamics of Reaction Pathways

Quantum chemistry allows for the calculation of thermodynamic properties associated with chemical reactions. By computing the energies of reactants, products, and intermediates, one can determine key thermodynamic quantities.

Enthalpy of Reaction (ΔH): Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous process.

These calculations are vital for assessing the feasibility of synthetic routes or metabolic pathways involving the target compound.

Molecular Dynamics Simulations for Conformational Sampling

While the benzofuranone core is rigid, the ethyl group at the 3-position can rotate. Molecular Dynamics (MD) simulations model the atomic movements of a molecule over time, providing a detailed picture of its conformational flexibility. researchgate.net An MD simulation would reveal the preferred rotational states (rotamers) of the ethyl group and the dynamics of its movement, which can be crucial for understanding how the molecule might interact with other molecules, such as a biological receptor.

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathway of a chemical reaction.

Transition State Geometries and Reaction Coordinate Analysis

To understand how a reaction occurs, chemists use computational methods to locate the transition state (TS)—the highest energy point along the reaction pathway.

Transition State Geometry: The specific arrangement of atoms at the energy maximum between reactants and products. Identifying this geometry is key to understanding the reaction mechanism.

Reaction Coordinate Analysis: This involves mapping the energy of the system as it progresses from reactants to products through the transition state. This "path" is known as the intrinsic reaction coordinate (IRC). Calculating the IRC confirms that the identified transition state correctly connects the desired reactants and products.

For a molecule like this compound, this type of analysis could be used to study its formation, hydrolysis of the lactone ring, or other potential chemical transformations.

Catalyst Design and Optimization via Computational Methods

The synthesis of this compound and its derivatives can be significantly enhanced through the application of computational chemistry. These methods allow for the rational design and optimization of catalysts, leading to improved reaction yields, selectivity, and more environmentally benign synthetic routes. Computational approaches, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and predicting the performance of various catalysts.

A primary application of computational methods in this context is the screening of potential catalysts. For the synthesis of benzofuranones, various metal-based catalysts are often employed. researchgate.netmdpi.com Computational models can simulate the interaction of different metal catalysts with the reactants, providing insights into the activation energies of various reaction pathways. By calculating the energy barriers for each step of the catalytic cycle, researchers can identify the most promising catalyst candidates before extensive experimental work is undertaken.

The optimization of reaction conditions is another area where computational chemistry proves invaluable. Parameters such as temperature, solvent, and the nature of ligands on the catalyst can be systematically varied in silico to determine their effect on the reaction outcome. For instance, in palladium-catalyzed syntheses of related furan (B31954) derivatives, the choice of solvent and base was shown to be critical for achieving high yields. mdpi.com Computational studies can model the effect of different solvents on the stability of transition states and intermediates, thereby guiding the selection of the optimal reaction medium.

Furthermore, computational methods can provide a detailed understanding of the reaction mechanism at a molecular level. For the synthesis of benzofuranones, this could involve modeling the oxidative addition, migratory insertion, and reductive elimination steps of a palladium-catalyzed cross-coupling reaction. By visualizing these elementary steps and analyzing the associated electronic and steric effects, chemists can gain a deeper understanding of the factors that control the reaction's efficiency and selectivity. This knowledge can then be used to rationally design more effective catalysts.

To illustrate the process of computational catalyst design, a hypothetical screening of catalysts for the synthesis of this compound is presented below. This table outlines the types of data that would be generated from such a computational study.

| Catalyst System | Ligand | Calculated Activation Energy (kcal/mol) | Predicted Yield (%) | Key Interacting Residues/Atoms |

| Pd(OAc)₂ | P(tBu)₃ | 15.2 | 92 | O of carbonyl, C7-H |

| PdCl₂(CH₃CN)₂ | dppf | 18.5 | 85 | O of carbonyl, Ethyl C-H |

| CuI | None | 22.1 | 70 | O of carbonyl, Methyl C-H |

| Ni(COD)₂ | PCy₃ | 25.8 | 65 | Benzene (B151609) ring pi-system |

| Rh(acac)(CO)₂ | BINAP | 28.4 | 55 | O of carbonyl, Benzene ring C-H |

This table is generated for illustrative purposes and does not represent actual experimental or computational results.

Ligand-Protein Interaction Studies using Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. atmiyauni.ac.in This method is widely used in drug discovery and medicinal chemistry to understand how a ligand, such as this compound, might interact with a protein's binding site. The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand and to estimate the strength of the interaction, often expressed as a binding affinity or scoring function value. uzh.ch It is important to note that this analysis focuses on the chemical binding methodology and does not infer any biological outcomes.

The molecular docking process begins with the three-dimensional structures of both the ligand and the protein. The structure of the protein is typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy and is often retrieved from a public repository such as the Protein Data Bank (PDB). atmiyauni.ac.in The ligand's 3D structure can be generated using chemical drawing software and then optimized for its lowest energy conformation.

Once the structures are prepared, the docking simulation is performed. The ligand is placed in the binding site of the protein, and a search algorithm explores various possible orientations and conformations of the ligand within the binding site. Each of these poses is then evaluated by a scoring function, which calculates a score that represents the predicted binding affinity. uzh.ch The scoring function takes into account various non-covalent interactions, including:

Hydrogen bonds: These are crucial for the specificity of ligand binding. whiterose.ac.uk

Electrostatic interactions: These involve the attraction or repulsion between charged or polar groups on the ligand and the protein. uzh.ch

Hydrophobic interactions: The tendency of nonpolar groups to cluster together, which can be a significant driving force for binding. aalto.fi

The results of a molecular docking study are typically visualized as a set of possible binding poses ranked by their scores. The top-ranked poses are then analyzed to understand the specific interactions that contribute to the binding. This analysis can reveal which amino acid residues in the protein's binding site are key for the interaction and which parts of the ligand are most important for binding.

Below is a hypothetical data table illustrating the type of information that would be generated from a molecular docking study of this compound with a representative protein target.

| Protein Target (PDB ID) | Ligand Pose | Docking Score (kcal/mol) | Hydrogen Bonds (Residue, Atom) | Hydrophobic Interactions (Residue) |

| Hypothetical Kinase (1XYZ) | 1 | -8.5 | TYR-23 (O), LYS-45 (NH) | LEU-15, VAL-28, ILE-50 |

| Hypothetical Kinase (1XYZ) | 2 | -8.2 | SER-21 (OH), ASP-48 (OD1) | LEU-15, ALA-29, PHE-52 |

| Hypothetical Protease (2ABC) | 1 | -7.9 | HIS-112 (NE2) | TRP-88, PRO-115, MET-120 |

| Hypothetical Protease (2ABC) | 2 | -7.6 | GLY-110 (O) | TRP-88, LEU-114, VAL-121 |

| Hypothetical GPCR (3DEF) | 1 | -9.1 | ASN-201 (ND2) | PHE-150, ILE-205, TRP-250 |

This table is generated for illustrative purposes and does not represent actual experimental or computational results.

This methodological approach allows for a detailed analysis of the chemical binding characteristics of a compound like this compound within a protein active site, providing a foundation for understanding its potential interactions without making claims about its biological effects.

Future Directions and Emerging Research Avenues in 3 Ethyl 7 Methyl 1 Benzofuran 2 3h One Chemistry

Development of Novel and Highly Efficient Synthetic Methods

While classical methods for benzofuranone synthesis exist, the pursuit of more efficient, selective, and sustainable routes to 3-Ethyl-7-methyl-1-benzofuran-2(3H)-one remains a key research objective. Future efforts are anticipated to focus on transition-metal-catalyzed and domino reactions that can construct the core in a single step from readily available precursors.

One promising approach involves the regioselective synthesis from substituted phenols and nitroalkenes. nih.govoregonstate.edu By analogy, the reaction of 2-methylphenol with an appropriate ethyl-substituted nitro-ester could provide a direct route to the target molecule. The optimization of catalysts, such as Lewis acids (e.g., AlCl₃) and protic acids (e.g., TFA), will be crucial for maximizing yields and minimizing side products. oregonstate.edu

Palladium- and copper-based catalytic systems, which have shown broad utility in the synthesis of benzofurans, present another fertile ground for exploration. nih.govresearchgate.net For instance, a palladium-catalyzed intramolecular cyclization of a suitably substituted o-alkenylphenol could be a viable strategy. nih.gov Similarly, copper-catalyzed domino reactions, such as the hydroxylation-cyclization of 2-haloarylalkynes, could be adapted for the synthesis of this compound. nih.gov

A one-pot domino synthesis, involving a Michael addition followed by lactonization, has been reported for 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org Adapting this methodology to non-aminated analogs, potentially starting from an appropriately substituted (ortho-hydroxy)aryl acetic ester and an ethyl-containing Michael acceptor, could offer an efficient pathway. The choice of base, such as cesium carbonate, would be a critical parameter to investigate. royalsocietypublishing.org

A key challenge in these synthetic endeavors will be controlling the regioselectivity, particularly the placement of the methyl group at the 7-position. The development of novel directing groups or catalyst systems that can achieve this with high precision will be a significant advancement.

Table 1: Potential Novel Synthetic Methods for this compound

| Synthetic Strategy | Key Reactants | Potential Catalyst System | Key Advantages |

| Diels-Alder/Lactonization Cascade | 2-Methyl-substituted 3-hydroxy-2-pyrone and an ethyl-bearing nitroalkene | Lewis Acid (e.g., AlCl₃) and Protic Acid (e.g., TFA) | High regioselectivity, potential for complex substitution patterns. oregonstate.edu |

| Palladium-Catalyzed Cyclization | Substituted o-(1-ethylallyl)phenol | PdCl₂(MeCN)₂ / Oxidant | Direct C-O bond formation, good functional group tolerance. nih.gov |

| Copper-Catalyzed Domino Reaction | 2-halo-6-methylphenylacetylene derivative and an ethylating agent | Copper(I) salt | In-situ generation of key intermediates, potential for high atom economy. nih.gov |

| Domino Michael Addition/Lactonization | (2-hydroxy-3-methyl)phenylacetic acid derivative and an ethyl-containing Michael acceptor | Cesium Carbonate (Cs₂CO₃) | One-pot procedure, mild reaction conditions. royalsocietypublishing.org |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The lactone ring of the benzofuranone core in this compound is a versatile functional group that can potentially undergo a variety of transformations beyond simple hydrolysis. Future research could focus on exploring its unconventional reactivity to generate novel molecular architectures.

One area of interest is the use of this compound as a building block in annulation reactions. For example, N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation reactions with enals could lead to the formation of novel benzofuran-fused δ-lactones. rsc.org The stereochemical outcome of such reactions, influenced by the ethyl group at the 3-position, would be of significant interest.

The potential for radical reactions involving the benzofuranone scaffold is another underexplored avenue. The generation of persistent benzofuranone radicals could open up new pathways for C-C and C-heteroatom bond formation. researchgate.net Investigating the stability and reactivity of the radical derived from this compound could lead to the development of novel synthetic methodologies.

Furthermore, the development of methods for the enantioselective synthesis of sterically hindered benzofuran-3(2H)-ones suggests that similar strategies could be applied to introduce chirality at the 3-position of this compound. researchgate.net This would involve developing chiral catalysts that can effectively control the stereochemistry of reactions at this center.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis, and these tools hold immense promise for the study of this compound. researchgate.netnih.gov Future research will likely see the integration of AI/ML to accelerate the discovery of new synthetic routes and to predict the reactivity of this specific molecule.

Retrosynthetic analysis software, powered by machine learning algorithms, could be employed to propose novel and efficient synthetic pathways to this compound. youtube.comresearchgate.net These programs can analyze vast databases of chemical reactions to identify non-obvious disconnections and suggest starting materials that are commercially available and cost-effective.

Furthermore, machine learning models can be trained to predict the outcomes of reactions, including yield and selectivity, for the synthesis and transformation of this compound. nih.gov By inputting data on reactants, catalysts, solvents, and temperature, these models can help chemists to optimize reaction conditions without the need for extensive experimental screening. This predictive capability would be particularly valuable for developing the novel synthetic methods discussed in section 7.1.

AI can also aid in the discovery of new catalysts for the synthesis of this compound. Machine learning models can identify correlations between catalyst structure and performance, guiding the design of more active and selective catalysts.

Advanced Materials Science Applications (excluding those with prohibited aspects)

The unique structure of this compound makes it a potential candidate for incorporation into advanced materials. The lactone functionality and the aromatic ring provide sites for polymerization and modification, which could lead to materials with tailored properties.

One emerging application for benzofuranone-containing polymers is in the development of materials with improved thermal conductivity. mdpi.com By reacting the lactone ring of poly(benzofuran-co-arylacetic acid) with diamines, cross-linked products with enhanced thermal properties have been created. mdpi.com Similarly, this compound could be used as a monomer or a cross-linking agent to create polymers with specific thermal management capabilities for applications in electronics or energy storage.

The benzofuranone core can also be a component of organic electronic materials. Benzofuran (B130515) derivatives containing thiophene (B33073) rings have been utilized in the construction of organic photovoltaics and field-effect transistors. nih.gov The electronic properties of polymers incorporating the this compound unit could be tuned by appropriate chemical modifications, potentially leading to new materials for organic light-emitting diodes (OLEDs) or sensors.

Table 2: Potential Advanced Materials Science Applications for this compound

| Potential Application | Rationale | Key Properties to Investigate |

| Thermal Interface Materials | The benzofuranone structure can be incorporated into cross-linked polymers to enhance thermal conductivity. mdpi.com | Thermal conductivity, thermal stability, mechanical properties of the resulting polymer. |

| Organic Semiconductors | The conjugated system of the benzofuranone can be extended through polymerization or derivatization to create materials with semiconducting properties. | Charge carrier mobility, HOMO/LUMO energy levels, photophysical properties. |

| Polymer Additives | The molecule could be used as a plasticizer or a compatibilizer in polymer blends, with the ethyl and methyl groups influencing its miscibility. | Glass transition temperature, mechanical strength, and morphology of the polymer blend. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.